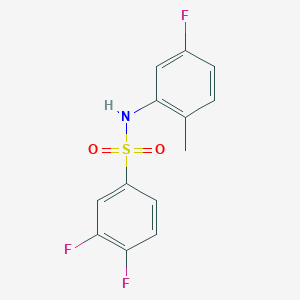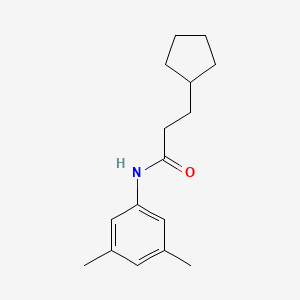![molecular formula C13H19N3O B10963116 1-Cyclopentyl-3-[1-(pyridin-2-yl)ethyl]urea](/img/structure/B10963116.png)
1-Cyclopentyl-3-[1-(pyridin-2-yl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOPENTYL-N’-[1-(2-PYRIDYL)ETHYL]UREA is a compound that belongs to the class of N-substituted ureas These compounds are known for their diverse chemical and biological properties, making them valuable in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPENTYL-N’-[1-(2-PYRIDYL)ETHYL]UREA can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For instance, the reaction of cyclopentylamine with 1-(2-pyridyl)ethyl isocyanate in an appropriate solvent under controlled temperature conditions can yield the desired compound . This method is advantageous due to its simplicity and efficiency.
Industrial Production Methods
In an industrial setting, the production of N-CYCLOPENTYL-N’-[1-(2-PYRIDYL)ETHYL]UREA can be scaled up using similar synthetic routes. The process typically involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPENTYL-N’-[1-(2-PYRIDYL)ETHYL]UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The urea moiety can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclopentyl-N’-[1-(2-pyridyl)ethyl]urea oxide, while reduction could produce N-cyclopentyl-N’-[1-(2-pyridyl)ethyl]amine.
Scientific Research Applications
N-CYCLOPENTYL-N’-[1-(2-PYRIDYL)ETHYL]UREA has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of N-CYCLOPENTYL-N’-[1-(2-PYRIDYL)ETHYL]UREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-N’-[1-(2-pyridyl)ethyl]urea
- N-Cyclohexyl-N’-[1-(2-pyridyl)ethyl]urea
- N-Benzyl-N’-[1-(2-pyridyl)ethyl]urea
Uniqueness
N-CYCLOPENTYL-N’-[1-(2-PYRIDYL)ETHYL]UREA is unique due to its specific structural features, such as the cyclopentyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C13H19N3O |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-cyclopentyl-3-(1-pyridin-2-ylethyl)urea |
InChI |
InChI=1S/C13H19N3O/c1-10(12-8-4-5-9-14-12)15-13(17)16-11-6-2-3-7-11/h4-5,8-11H,2-3,6-7H2,1H3,(H2,15,16,17) |
InChI Key |
HQJNDQAUBWFFSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)NC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-[4-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B10963040.png)
![2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B10963047.png)

![6,7-dimethoxy-3-[(5-methyl-1H-pyrazol-3-yl)amino]-2-benzofuran-1(3H)-one](/img/structure/B10963058.png)
![(3-Methylpiperidin-1-yl)(pyrazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B10963068.png)
![3-(4-fluorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B10963069.png)
![3-(4-chlorobenzyl)-5-[(3-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B10963078.png)


![3-(3-chlorophenyl)-1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B10963106.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-isobutylbenzamide](/img/structure/B10963110.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(morpholin-4-yl)propanamide](/img/structure/B10963114.png)
![2-[(2-Phenylacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10963122.png)
![N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B10963123.png)
